Tert-butyl N-[[1-methyl-4-(methylsulfonimidoyl)pyrazol-3-yl]methyl]carbamate
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Overview
Description
Tert-butyl N-[[1-methyl-4-(methylsulfonimidoyl)pyrazol-3-yl]methyl]carbamate is a complex organic compound that features a pyrazole ring substituted with a methylsulfonimidoyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Tert-butyl N-[[1-methyl-4-(methylsulfonimidoyl)pyrazol-3-yl]methyl]carbamate typically involves multiple steps. One common method starts with the preparation of the pyrazole ring, followed by the introduction of the methylsulfonimidoyl group. The final step involves the attachment of the tert-butyl carbamate group. Reaction conditions often include the use of strong acids or bases, and the reactions are typically carried out under inert atmospheres to prevent unwanted side reactions .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can help in scaling up the production while maintaining the purity and yield of the compound .
Chemical Reactions Analysis
Types of Reactions
Tert-butyl N-[[1-methyl-4-(methylsulfonimidoyl)pyrazol-3-yl]methyl]carbamate can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This reaction can be used to remove oxygen-containing groups or reduce double bonds.
Substitution: This reaction can replace one functional group with another, often using nucleophiles or electrophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium azide. Reaction conditions often involve specific temperatures, solvents, and catalysts to achieve the desired transformations .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while reduction could produce amines or alcohols .
Scientific Research Applications
Tert-butyl N-[[1-methyl-4-(methylsulfonimidoyl)pyrazol-3-yl]methyl]carbamate has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: It can be used in the study of enzyme inhibition and protein interactions.
Industry: It can be used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Tert-butyl N-[[1-methyl-4-(methylsulfonimidoyl)pyrazol-3-yl]methyl]carbamate involves its interaction with specific molecular targets. The methylsulfonimidoyl group can form strong interactions with enzymes or receptors, potentially inhibiting their activity. The pyrazole ring can also participate in hydrogen bonding and π-π interactions, further stabilizing the compound’s binding to its target .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other pyrazole derivatives and sulfonimidoyl-containing molecules. Examples include:
- 3-(tert-Butyl)-N-(4-methoxybenzyl)-1-methyl-1H-pyrazol-5-amine
- Tert-butyl N-(2-{[({1-methyl-5-[(triphenylmethyl)amino]-1H-pyrazol-4-yl}amino)carbonyl]amino}ethyl)carbamate .
Uniqueness
What sets Tert-butyl N-[[1-methyl-4-(methylsulfonimidoyl)pyrazol-3-yl]methyl]carbamate apart is its unique combination of functional groups, which confer specific chemical reactivity and biological activity. The presence of both the tert-butyl carbamate and methylsulfonimidoyl groups allows for versatile applications in various fields .
Properties
IUPAC Name |
tert-butyl N-[[1-methyl-4-(methylsulfonimidoyl)pyrazol-3-yl]methyl]carbamate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H20N4O3S/c1-11(2,3)18-10(16)13-6-8-9(19(5,12)17)7-15(4)14-8/h7,12H,6H2,1-5H3,(H,13,16) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SPCTZTXGRSHKDA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NCC1=NN(C=C1S(=N)(=O)C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H20N4O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
288.37 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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